2-(Aminomethyl)-6-fluorobenzonitrile
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Overview
Description
2-(Aminomethyl)-6-fluorobenzonitrile is an organic compound with the molecular formula C8H7FN2 It features a benzene ring substituted with an aminomethyl group at the 2-position and a fluorine atom at the 6-position, along with a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-6-fluorobenzonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 2-fluorotoluene, undergoes nitration to introduce a nitro group at the 6-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Formylation: The amino group is protected, and the methyl group is converted to a formyl group.
Cyanation: The formyl group is then converted to a nitrile group using reagents like sodium cyanide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-6-fluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or amides.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
2-(Aminomethyl)-6-fluorobenzonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: It is used in the development of advanced materials, including polymers and resins with specific properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-6-fluorobenzonitrile depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds, while the fluorine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Aminomethyl)-4-fluorobenzonitrile
- 2-(Aminomethyl)-6-chlorobenzonitrile
- 2-(Aminomethyl)-6-bromobenzonitrile
Uniqueness
2-(Aminomethyl)-6-fluorobenzonitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences its reactivity and binding interactions. The fluorine atom’s high electronegativity and small size make it a valuable substituent in medicinal chemistry, enhancing the compound’s metabolic stability and bioavailability.
Properties
Molecular Formula |
C8H7FN2 |
---|---|
Molecular Weight |
150.15 g/mol |
IUPAC Name |
2-(aminomethyl)-6-fluorobenzonitrile |
InChI |
InChI=1S/C8H7FN2/c9-8-3-1-2-6(4-10)7(8)5-11/h1-3H,4,10H2 |
InChI Key |
CJGYRYOEKGADQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C#N)CN |
Origin of Product |
United States |
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